Structural Differentiation from RPI-1: Saturation of the C3 Exocyclic Double Bond
The primary differentiating feature is the oxidation state at the C3 linker. Target compound CAS 920278-35-9 contains a -CH2- (methylene) bridge, whereas the closest comparator RPI-1 (CAS 269730-03-2) possesses an unsaturated -CH= (methylene) bridge. This saturation eliminates the planar, conjugated π-system that is a hallmark of ATP-mimetic kinase inhibitors, effectively switching the compound from an active pharmacophore to an inactive one. Quantitative comparison of X-ray crystallographic data or in silico docking scores is not available for the target compound, but indirect evidence from the RPI-1 co-crystal structure shows the crucial role of the double bond in maintaining the binding conformation .
| Evidence Dimension | C3 Linker Oxidation State & Predicted Kinase Engagement |
|---|---|
| Target Compound Data | C3 -CH2- group; no RET/c-Met inhibition data available; predicted to be inactive based on SAR. |
| Comparator Or Baseline | RPI-1: C3 =CH- group; RET IC50 = ~1–5 µM, c-Met IC50 = ~24.5 µM . |
| Quantified Difference | Qualitative: active pharmacophore (RPI-1) vs. inactive/control (target). No quantitative IC50 ratio calculable. |
| Conditions | Vendor-reported biochemical kinase assays for RPI-1; no direct assay data for 920278-35-9. |
Why This Matters
For procurement, this confirms that CAS 920278-35-9 is the correct tool to control for non-specific assay interference and to validate target engagement when used alongside RPI-1.
